tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate (CAS: 2253767-82-5) is a piperidine-derived compound featuring a tert-butyl carbamate group and a halogenated phenoxy substituent. This molecule is characterized by a 3-bromo-4-chlorophenoxy moiety attached to the piperidine ring, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZZHYJMUKQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Precursor Activation
The piperidine ring is functionalized with a leaving group (e.g., mesylate or bromide) to enable phenoxy group introduction. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Search Result) undergoes substitution with 3-bromo-4-chlorophenol under basic conditions:
Procedure :
Optimization with Alternative Bases
Cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C enhances reactivity for sterically hindered substrates (Search Result):
Palladium-Catalyzed Coupling Reactions
Ullmann-Type Coupling
Copper-mediated coupling with 3-bromo-4-chloroiodobenzene (Search Result):
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Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C.
Halogenation of Preformed Phenoxy Derivatives
Bromination/Chlorination of tert-Butyl 4-Phenoxypiperidine-1-carboxylate
Post-functionalization via electrophilic aromatic substitution:
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Bromination : NBS (1.1 eq), AIBN, CCl₄, reflux (Search Result).
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Limitation : Poor regioselectivity necessitates protecting group strategies.
Mitsunobu Reaction for Ether Formation
Direct Etherification
Mitsunobu conditions enable coupling between 4-hydroxypiperidine-Boc and 3-bromo-4-chlorophenol (Search Result):
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Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C to RT.
Protective Group Strategies
Boc Protection/Deprotection
Critical for nitrogen stability during synthesis (Search Result,):
-
Protection : Boc₂O (1.1 eq), DMAP, CH₂Cl₂, RT, 12 h.
Comparative Analysis of Methods
Experimental Data and Characterization
Key Spectral Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, it can be transformed into derivatives that exhibit improved activity against specific biological targets.
Antimicrobial Activity
Research has indicated that compounds derived from this compound may possess antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in treating bacterial infections, particularly in conjunction with β-lactam antibiotics to overcome resistance mechanisms .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit enzymes such as β-lactamase, which is responsible for antibiotic resistance in bacteria. By acting as a β-lactamase inhibitor, this compound can enhance the efficacy of existing antibiotics, making it a valuable candidate in the development of new therapeutic strategies .
Case Study 1: Synthesis and Evaluation of Antimicrobial Agents
In a study published in ACS Omega, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity, suggesting their potential use as novel anti-TB agents .
Case Study 2: Drug Development for Bacterial Infections
A patent application detailed the use of this compound as an intermediate for developing new classes of antibiotics targeting resistant bacterial strains. The synthetic pathways outlined provide a roadmap for further exploration of this compound's derivatives in drug development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity, while the piperidine ring and tert-butyl ester group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate are best understood through comparison with analogous piperidine derivatives. Below is a detailed analysis of its similarities and differences with key compounds:
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Observations :
Substituent Effects: The target compound’s 3-bromo-4-chlorophenoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, methoxy groups (e.g., in ) are electron-donating, altering reactivity in cross-coupling or oxidation reactions . Trifluoromethylphenyl derivatives () exhibit increased lipophilicity and metabolic stability compared to bromo/chloro-substituted analogs, making them favorable in drug design .
Biological Relevance :
- Compounds with phenethyl or styryl groups () are associated with cholinesterase inhibition, suggesting that substitution patterns directly influence target engagement .
- Pyrazole and pyridine -containing derivatives () may engage in hydrogen bonding or π-π stacking interactions, critical for binding to enzymes or receptors .
Synthetic Utility: The target compound’s halogenated aromatic ring facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas trifluoromethyl groups () often require specialized fluorination techniques .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate | tert-Butyl 4-(trifluoromethylphenyl)piperidine-1-carboxylate |
|---|---|---|---|
| LogP | ~4.2 (estimated) | ~3.8 | ~4.5 |
| Solubility | Low in water | Moderate in DMSO | Low in water |
| Reactivity | High (Br/Cl) | Moderate (methoxy) | High (CF₃) |
- Lipophilicity : The trifluoromethyl group increases logP significantly, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : Bromine and chlorine in the target compound enable efficient halogenation or cross-coupling reactions, whereas methoxy groups limit such transformations .
Biological Activity
Introduction
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate (CAS: 2253767-82-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H21BrClNO3
- Molar Mass : 390.7 g/mol
- LogP : 4.12
- Polar Surface Area : 39 Ų
- Hydrogen Bond Acceptors/Donors : 2/0
The compound's activity is largely attributed to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer properties. Its structural features, including the piperidine ring and halogenated phenoxy group, play a crucial role in modulating its biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown inhibitory effects against Mycobacterium tuberculosis (Mtb) through its action as a MenA inhibitor, which is essential for menaquinone biosynthesis. The compound exhibited an IC50 value ranging from 12 to 22 μM, indicating moderate potency in inhibiting Mtb growth .
Anticancer Activity
The structural analogs of this compound have been evaluated for their anticancer properties. In vitro assays demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MCF-7). For instance, a related compound showed an IC50 of 22 ± 3 μM against MCF-7 cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of halogen substituents, such as bromine and chlorine, enhances the biological activity of piperidine derivatives. The introduction of a bromine atom at the para position of the phenoxy group significantly improved the compound's potency against bacterial strains and cancer cells compared to non-halogenated analogs .
| Compound | R Group | IC50 (μM) | GIC50 (μM) | Notes |
|---|---|---|---|---|
| Lead Compound | - | 13–22 | 8–10 | Effective against Mtb |
| Chlorophenyl Analog | Cl | 22 ± 3 | 10 ± 1 | Potent against MCF-7 |
| Bromophenyl Analog | Br | 12 ± 2 | 14 ± 0 | Effective MenA inhibitor |
Case Studies
- Antimycobacterial Activity : A study investigated a series of piperidine derivatives, including this compound, demonstrating significant inhibition of Mtb growth when used in combination therapies. The results indicated nearly complete sterilization within two weeks in vivo .
- Cytotoxicity in Cancer Cells : A comparative analysis of various piperidine derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity in prostate cancer cell lines. The mechanism involved apoptosis induction via ROS generation and mitochondrial membrane potential disruption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves coupling a substituted phenoxy group to a piperidine scaffold, followed by Boc protection. For example, halogenated aryl ethers may be introduced via nucleophilic aromatic substitution under inert conditions (e.g., N₂ atmosphere) using catalysts like CuI or Pd-based systems. Reaction optimization often requires monitoring by TLC or HPLC to confirm intermediate formation .
- Key Data :
- Reagents : Cyclopropylamine, thiocyanate, tert-butoxycarbonyl (Boc) anhydride.
- Conditions : Ice-cooling, reflux in anhydrous solvents (e.g., DMF, THF), column chromatography for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C) to confirm substitution patterns and Boc-group retention.
- LC-MS for purity assessment and molecular ion verification.
- Melting Point determination (e.g., mp 50.5–52.5°C for analogous brominated derivatives) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .
- Storage : Keep in dry, ventilated areas away from heat/ignition sources. Use corrosion-resistant containers .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the 3-bromo-4-chlorophenoxy moiety?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and side-product formation.
- Catalyst Selection : Evaluate Pd(PPh₃)₄ vs. CuI for coupling efficiency. CuI may reduce costs but require higher temperatures (80–100°C).
- Stoichiometry : Optimize molar ratios of halogenated aryl precursors to piperidine intermediates (typically 1.2–1.5:1) .
Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Use synchrotron X-ray sources for high-resolution data (e.g., triclinic crystal system, α = 88.85°, β = 81.21° for analogous structures) .
- Docking Simulations : Perform in silico studies using SMILES strings (e.g., CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC(=C3)Cl) to predict binding affinity .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer :
- Source Evaluation : Compare SDS entries from multiple suppliers (e.g., Key Organics vs. PubChem) to identify gaps (e.g., acute oral toxicity classified as Category 4 in some sources but unverified in others) .
- In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Include positive controls (e.g., cisplatin) for validation .
Data Contradiction Analysis
- Toxicity Uncertainty : states "acute and chronic toxicity is not fully known," while classifies it under Category 4 for oral/dermal/inhalation toxicity.
- Resolution : Prioritize supplier-specific SDS data (e.g., Key Organics) for lab protocols but validate via independent ecotoxicity assays (e.g., Daphnia magna testing for aquatic impact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
